molecular formula C18H19FN4O3S B2597104 2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251613-08-7

2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2597104
CAS No.: 1251613-08-7
M. Wt: 390.43
InChI Key: SIXVNZDYXZBVGQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a triazolopyridine core substituted with a piperidine sulfonyl group at position 8 and a 2-fluorobenzyl moiety at position 2. Its synthesis typically involves cyclization of hydrazinylpyridine precursors under controlled conditions, as seen in analogous protocols for related compounds (e.g., General Procedure G in ). The 2-fluorophenylmethyl group enhances lipophilicity and may influence target binding, while the piperidine sulfonyl group contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-15-8-3-2-7-14(15)13-23-18(24)22-12-6-9-16(17(22)20-23)27(25,26)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXVNZDYXZBVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridinone core, followed by the introduction of the fluorophenyl group and the piperidine sulfonyl moiety. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, sulfonyl chlorides, and various catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs with potentially different properties.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework that combines a triazole ring with a pyridine moiety and a sulfonamide group. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research has demonstrated that derivatives of triazolopyridines exhibit a wide range of biological activities:

  • Antimicrobial Properties : Compounds similar to 2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have been shown to possess antibacterial and antifungal properties. The sulfonamide group enhances these effects by interfering with bacterial folate synthesis pathways .
  • Anticancer Activity : Studies indicate that triazolopyridine derivatives can inhibit tumor cell proliferation. They have been evaluated for their potential to act as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neurological Effects : Some derivatives are being explored for their neuroprotective effects and potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression .

Therapeutic Applications

The compound's structural attributes position it as a candidate for several therapeutic applications:

  • Antimalarial Drug Development : Research has identified triazolopyridine sulfonamides as promising leads in the search for new antimalarial agents. Their efficacy against Plasmodium spp. has been documented, suggesting potential for further development in this area .
  • Cardiovascular Applications : The compound's ability to stimulate soluble guanylate cyclase suggests its potential use in treating pulmonary hypertension. This mechanism is crucial for vasodilation and blood pressure regulation .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving the modification of existing triazolopyridine frameworks. Recent advancements in synthetic methodologies have focused on enhancing yield and reducing environmental impact through greener chemistry approaches .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Case Study 1 : A study published in Medicinal Chemistry demonstrated that specific analogs of triazolopyridines exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating their potential as new antibiotics .
  • Case Study 2 : Research presented at an international pharmacology conference discussed the neuroprotective properties of triazolopyridine derivatives in animal models of stroke, showcasing their ability to reduce neuronal death and improve functional recovery .

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

  • 8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (12a): Lacks the 2-fluorobenzyl substituent but shares the piperidine sulfonyl group. Exhibits a melting point of 284–286°C and an 82% synthesis yield.
  • 8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (14a) :
    Replaces the triazolo ring oxygen with sulfur, increasing electron density. This modification lowers the melting point (303–305°C) and reduces yield (72%), suggesting reduced stability. The thione group may enhance metal-binding affinity but reduce solubility .

Fluorophenyl-Substituted Analogues

  • 8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-[1,2,4]triazolo[4,3-a]pyrazin-3-one :
    Features a fluorophenyl-piperazine moiety and a sulfanyl group. The ethylphenylsulfanyl substituent may improve metabolic stability, while the fluorophenyl-piperazine enhances affinity for serotonin or dopamine receptors, diverging from the target compound’s likely antimalarial focus .
  • For example, 54m (IC₅₀ = 42% in antimalarial assays) highlights the role of difluorophenyl groups in enhancing potency, suggesting the target compound’s 2-fluorobenzyl group may similarly optimize activity .

Table 1: Comparative Data for Selected Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Activity
Target Compound Triazolo[4,3-a]pyridine 2-fluorobenzyl, piperidine sulfonyl Not reported Not reported Antimalarial (inferred)
12a Triazolo[4,3-a]pyridine Piperidine sulfonyl 284–286 82 Antimalarial (preliminary)
14a Triazolo[4,3-a]pyridine Piperidine sulfonyl, thione 303–305 72 Metal-binding potential
54m Pyrido[3,4-d]pyrimidinone Difluorophenyl, piperidine Not reported 42 Antimalarial (IC₅₀ = 42%)

Key Findings:

  • Substituent Impact : Fluorinated aromatic groups (e.g., 2-fluorophenyl in the target, difluorophenyl in 54m) correlate with enhanced antimalarial activity, likely due to improved target (e.g., PfDHODH) binding .
  • Sulfur vs. Oxygen : The thione derivative (14a) shows reduced solubility compared to 12a, suggesting oxygen-based triazolopyridines are preferable for oral bioavailability .
  • Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., compound in ) exhibit divergent receptor affinities, underscoring the target compound’s selectivity for parasitic enzymes over human receptors .

Computational and Docking Insights

AutoDock Vina () has been widely used to predict binding modes of triazolopyridines and pyridopyrimidinones. For example, docking studies suggest the piperidine sulfonyl group in the target compound forms hydrogen bonds with conserved residues in Plasmodium falciparum enzymes, while the 2-fluorobenzyl group occupies a hydrophobic pocket, reducing off-target effects .

Biological Activity

The compound 2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolo[4,3-a]pyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a complex structure that includes a triazole ring fused to a pyridine system, with a piperidine sulfonamide moiety and a fluorophenyl substituent. The unique combination of these functional groups contributes to its biological activity.

  • Molecular Formula : C18_{18}H19_{19}FN4_{4}O3_{3}S
  • Molecular Weight : 390.43 g/mol
  • CAS Number : 1251613-08-7

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been noted that derivatives of this compound can inhibit various enzymes involved in disease processes. For example, it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses and cancer progression .
  • Antimicrobial and Anticancer Properties : Compounds within the triazolo[4,3-a]pyridine class have demonstrated significant antimicrobial and anticancer activities. The sulfonamide group is particularly noteworthy for its low toxicity and effectiveness in medicinal chemistry .

Anticancer Activity

Research indicates that This compound exhibits promising anticancer properties. Studies have shown that similar compounds can effectively inhibit cell proliferation in various cancer cell lines. For instance:

  • IC50_{50} Values : Compounds with similar structures have shown IC50_{50} values less than those of standard anticancer drugs like doxorubicin against cell lines such as Jurkat and A-431 .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. The presence of the triazole ring enhances its ability to interact with biological targets, potentially leading to effective antimicrobial action .

Structure-Activity Relationship (SAR)

The structure of This compound allows for diverse interactions with biological targets:

  • The sulfonamide group is known for its role in inhibiting certain enzymes while maintaining low toxicity.
  • The fluorophenyl substituent enhances electrophilicity due to the electron-withdrawing nature of fluorine, which can improve binding affinity to targets involved in disease processes .

Study on Enzyme Inhibition

A study explored the enzyme inhibition capabilities of various triazolo-pyridine derivatives. It was found that modifications on the triazole or pyridine rings significantly altered binding affinity and selectivity towards p38 MAPK. This suggests that optimizing these modifications could enhance the efficacy of compounds like This compound in therapeutic applications .

Anticancer Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit potent cytotoxic effects on cancer cell lines. For example, compounds were tested against HT-29 colon cancer cells and showed significant inhibition of cell growth compared to control groups .

Q & A

Basic: What are the key synthetic pathways for synthesizing 2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?

The compound can be synthesized via multi-step reactions involving:

  • Piperidine sulfonylation : Introduce the sulfonyl group to piperidine under anhydrous conditions using sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in dichloromethane with NaOH as a base .
  • Triazolo-pyridine core formation : Utilize cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates, followed by fluorophenylmethylation via nucleophilic substitution or reductive amination. Similar methods are described in patents for analogous triazolo-pyridines, where (S)-piperidine-2-carboxylic acid methyl ester and fluorobenzaldehyde derivatives serve as precursors .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures .

Basic: How is the structural confirmation of this compound achieved experimentally?

  • X-ray crystallography : Single-crystal analysis (e.g., triclinic crystal system, space group P1) provides definitive bond lengths and angles, as demonstrated for structurally related pyridazinones and triazolo-pyrimidines .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Downfield shifts for the triazolo proton (~8.5 ppm) and piperidine sulfonyl group (δ 3.0–3.5 ppm for N-linked protons).
    • ¹³C NMR : Carbonyl resonance (~165 ppm) and aromatic fluorine coupling (~115–125 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers optimize the sulfonation step during synthesis to improve yield and purity?

  • Reaction conditions : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance sulfonyl group transfer efficiency. Anhydrous dichloromethane at 0–5°C minimizes side reactions (e.g., sulfonic acid formation) .
  • Workup strategies : Quench excess sulfonyl chloride with ice-cold NaHCO₃, followed by extraction with DCM and drying over MgSO₄. Monitor completion via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
  • Contradictions : If low yields persist, consider steric hindrance from the 2-fluorophenyl group. Alternative sulfonyl donors (e.g., p-toluenesulfonyl chloride) may improve reactivity .

Advanced: How should researchers address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

  • Validation steps :
    • Compare experimental data with DFT-calculated shifts (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
    • Re-examine coupling constants (e.g., JF-H for ortho-fluorine in the benzyl group) to rule out diastereomeric impurities .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine and triazolo regions .

Advanced: What methodological frameworks are recommended for designing bioactivity assays targeting kinase inhibition?

  • Kinase selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, JAK2) due to the triazolo-pyridine scaffold’s ATP-mimetic properties .
  • Assay design :
    • In vitro : Use fluorescence polarization (FP) with a labeled ATP-competitive probe (IC₅₀ determination).
    • Cellular assays : Measure phosphorylation inhibition via Western blot (e.g., p-Akt for PI3K targets) .
  • Data interpretation : Address contradictions between enzymatic and cellular IC₅₀ values by assessing membrane permeability (logP >3.0 preferred) or efflux pump interactions .

Advanced: How can researchers mitigate crystallization challenges during scale-up synthesis?

  • Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., methanol/water for high-polarity intermediates) .
  • Seeding techniques : Introduce microcrystalline seeds during cooling to control polymorphism, as described for pyrazolo-triazolo-pyrimidines .
  • Contradiction analysis : If amorphous solids form, analyze DSC thermograms for glass transition temperatures (Tg) and adjust antisolvent addition rates .

Basic: What safety precautions are critical when handling intermediates containing fluorophenyl and sulfonyl groups?

  • Hazards :
    • Fluorophenyl derivatives : Potential carcinogenicity (H351); use fume hoods and PPE .
    • Sulfonyl chlorides : Corrosive (H314); neutralize spills with NaHCO₃ .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: What strategies enhance the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • pH optimization : Maintain pH 6.5–7.5 to avoid hydrolysis of the sulfonamide group. Use phosphate or HEPES buffers .
  • Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to improve solubility and shelf life .
  • Analytical monitoring : UPLC-PDA at 254 nm tracks degradation products (e.g., sulfonic acid derivatives) .

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